molecular formula C21H18N4O4 B7819619 Amino Tadanafil

Amino Tadanafil

Cat. No.: B7819619
M. Wt: 390.4 g/mol
InChI Key: VUKJGAVIWMPOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino Tadanafil is a structural analogue of Tadanafil, a well-known phosphodiesterase type 5 inhibitor. It is primarily used in the treatment of erectile dysfunction. This compound combines the properties of Tadanafil with an amino group, potentially enhancing its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino Tadanafil can be synthesized through a multi-step process involving the introduction of an amino group to the Tadanafil structure. The synthesis typically involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Amino Tadanafil undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted derivatives .

Scientific Research Applications

Amino Tadanafil has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of amino substitution on phosphodiesterase inhibitors.

    Biology: Investigated for its potential effects on cellular signaling pathways.

    Medicine: Explored for its enhanced efficacy in treating erectile dysfunction and other conditions.

    Industry: Used in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Amino Tadanafil: this compound is unique due to the presence of the amino group, which may enhance its pharmacological effects and provide additional therapeutic benefits compared to its analogues .

Properties

IUPAC Name

6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKJGAVIWMPOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino Tadanafil
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Amino Tadanafil
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Amino Tadanafil
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Amino Tadanafil
Reactant of Route 5
Amino Tadanafil
Reactant of Route 6
Amino Tadanafil

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